molecular formula C10H16N4O B2936560 6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide CAS No. 108631-30-7

6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide

Cat. No. B2936560
CAS RN: 108631-30-7
M. Wt: 208.265
InChI Key: HPENMIYXDXPLTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the conversion of primary hydroxyl groups of glucose units with p-toluenesulfonyl chloride to obtain cellulose tosylate. 6-deoxy-6-aminocellulose can be prepared by nucleophilic displacement (S N 2 mechanism) of tosylate with amines .


Molecular Structure Analysis

The molecular structure of similar compounds like “6-[(2-Aminoethyl)amino]nicotinonitrile” consists of a pyridine ring with an aminoethylamino group attached to the 6th carbon .


Chemical Reactions Analysis

The reaction parameters such as homogeneous/heterogeneous mode, molar ratio of reagent, temperature, and solvent affect the efficiency of derivatization, substitution pattern, and the physicochemical properties of the final product obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “6-[(2-Aminoethyl)amino]nicotinonitrile” include a molecular formula of C8H10N4, an average mass of 162.192 Da, and a monoisotopic mass of 162.090546 Da .

Mechanism of Action

The mechanism of action for similar compounds involves covalent modification of the hydroxyl of serine residues, causing an additional mass to be added to each modified residue .

Safety and Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous. They are toxic if swallowed, fatal in contact with skin, cause severe skin burns and eye damage, and cause damage to organs .

Future Directions

Future research could focus on exploring the potential applications of “6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide” in various fields, such as pharmaceuticals, given the interesting properties of similar compounds .

properties

IUPAC Name

6-(2-aminoethylamino)-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14(2)10(15)8-3-4-9(13-7-8)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPENMIYXDXPLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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